Phosphoribosyl ATP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) is a complex organic compound that plays a crucial role in various biochemical processes. It is a derivative of adenosine triphosphate (ATP) and is involved in the synthesis of nucleotides, which are the building blocks of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) typically involves the phosphorylation of adenosine derivatives. One common method is the enzymatic phosphorylation using ATP phosphoribosyltransferase, which catalyzes the transfer of a phosphoribosyl group to adenosine .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound in large quantities. The fermentation broth is then subjected to various purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction may produce reduced nucleotides .
Scientific Research Applications
1-(5-Phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleotide analogs.
Biology: This compound is essential for studying nucleotide metabolism and enzyme kinetics.
Medicine: It has potential therapeutic applications in treating metabolic disorders and as a diagnostic tool.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent
Mechanism of Action
The mechanism of action of 1-(5-phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) involves its role as a substrate for various enzymes involved in nucleotide synthesis. It participates in the phosphoribosylation of ribose 5-phosphate to form 5-phosphoribosyl-1-pyrophosphate, which is a key intermediate in the synthesis of purine and pyrimidine nucleotides .
Comparison with Similar Compounds
Adenosine triphosphate (ATP): The parent compound from which 1-(5-phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) is derived.
Nicotinamide adenine dinucleotide (NAD+): Another important nucleotide involved in redox reactions.
Flavin adenine dinucleotide (FAD): A nucleotide that plays a key role in various metabolic processes.
Uniqueness: 1-(5-Phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) is unique due to its specific role in nucleotide synthesis and its involvement in the regulation of various biochemical pathways. Its ability to act as a substrate for multiple enzymes makes it a versatile compound in biochemical research .
Properties
Molecular Formula |
C15H25N5O20P4 |
---|---|
Molecular Weight |
719.28 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[1-[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14?,15-/m1/s1 |
InChI Key |
RKNHJBVBFHDXGR-MRUDJCSFSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O |
Synonyms |
phosphoribosyl ATP phosphoribosyladenosine triphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.